molecular formula C20H17FN6 B2806001 (4-Fluorophenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-yl]am ine CAS No. 946217-89-6

(4-Fluorophenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-yl]am ine

Cat. No.: B2806001
CAS No.: 946217-89-6
M. Wt: 360.396
InChI Key: FTXLMFGNJIODJU-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been synthesized as a novel CDK2 targeting compound . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .


Synthesis Analysis

The synthesis of this compound was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis procedure of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (IV) and 1-phenyl-4-(prop-2-yn-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine (V) are mentioned in the literature .


Molecular Structure Analysis

The molecular structure of this compound features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cycloaddition reaction of 1,3-dipolar organic azide and terminal alkyne in the presence of Cu(I) catalyst .


Physical and Chemical Properties Analysis

The exact mass of the compound is 230.04 . More detailed physical and chemical properties could not be found in the available literature.

Scientific Research Applications

Synthesis and Derivative Development

Researchers have synthesized various fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, including compounds with similar structural frameworks to the one mentioned. These syntheses are aimed at exploring new chemical entities that could have potential applications in medicinal chemistry and drug discovery. For instance, Eleev et al. (2015) described the synthesis of fluorocontaining substituted amides and 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones, showcasing the versatility of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin scaffolds in drug design Eleev, A., Kutkin, A., & Zhidkov, M. (2015).

Pharmacological Probes and Molecular Probes

Compounds based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin scaffolds have been investigated for their potential as pharmacological probes, particularly in the context of adenosine receptors. Kumar et al. (2011) developed molecular probes for the A2A adenosine receptor, extending ether-linked chain substituents and incorporating functionalities for click chemistry, (18)F incorporation, and fluorescent labeling, highlighting the utility of these compounds in biological studies Kumar, T., Mishra, S., Deflorian, F., et al. (2011).

Antimicrobial and Antiproliferative Activities

Further research has explored the antimicrobial and antiproliferative activities of pyrazolo[1,5-a]pyrimidines and their derivatives. For example, Fahim et al. (2021) studied the synthesis of novel heterocycles, including pyrazolo[5,1-c][1,2,4]triazine derivatives, which exhibited antimicrobial and in vitro anticancer activity, demonstrating the potential of these compounds in developing new therapeutic agents Fahim, A. M., Tolan, H., Awad, H., & Ismael, E. H. I. (2021).

Mechanism of Action

The compound has shown significant inhibitory activity against CDK2/cyclin A2 . It has also displayed potent dual activity against examined cell lines and CDK2 .

Future Directions

The compound has shown promising results as a CDK2 inhibitor and has potential for cancer treatment . Further investigations are needed to fully understand its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-N-(4-fluorophenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6/c1-2-12-22-20-25-18(24-15-10-8-14(21)9-11-15)17-13-23-27(19(17)26-20)16-6-4-3-5-7-16/h2-11,13H,1,12H2,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXLMFGNJIODJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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